

In Vitro Characterization of IDOR-1117-2520: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of the C-C chemokine receptor type 6 (CCR6). This receptor and its exclusive ligand, CCL20, are pivotal in the migration of pathogenic T helper 17 (Th17) cells, which are deeply implicated in the pathophysiology of various autoimmune diseases, including psoriasis.[1] By inhibiting the CCL20-CCR6 signaling axis, **IDOR-1117-2520** presents a promising therapeutic strategy for these conditions. This document provides a comprehensive overview of the in vitro characterization of **IDOR-1117-2520**, detailing its pharmacological activity through a series of key assays. The presented data, experimental protocols, and pathway diagrams offer a technical resource for researchers in the field of immunology and drug discovery.

Core Pharmacological Profile

IDOR-1117-2520 demonstrates a strong and selective inhibitory profile against the human CCR6 receptor. Its antagonist activity has been quantified through multiple functional in vitro assays, which are summarized below.

Table 1: In Vitro Potency and Safety of IDOR-1117-2520



Assay Target	Assay Type	Endpoint	IC50 Value
Human CCR6	Calcium Mobilization (FLIPR)	Inhibition of CCL20- mediated calcium flux	63 nM[2]
Human CCR6	β-Arrestin Recruitment	Inhibition of β-arrestin recruitment	30 nM[2]
Human CCR6	Receptor Internalization	Inhibition of receptor internalization	20 nM
hERG Potassium Channel	Patch Clamp Electrophysiology	Inhibition of channel current	9.4 μΜ

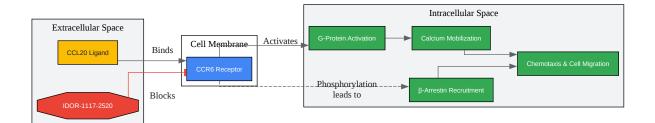
Table 2: Selectivity Profile of IDOR-1117-2520

Receptor Family	Assayed Receptors	Activity
Chemokine Receptors	CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, CXCR6	No significant activity up to 10 μM[3]
Other GPCRs	FPR1, FPR2, C3aR, ChemR23, C5a1 receptor, EP2, EP4, ETA, ETB	No significant activity up to 10 μM[3]

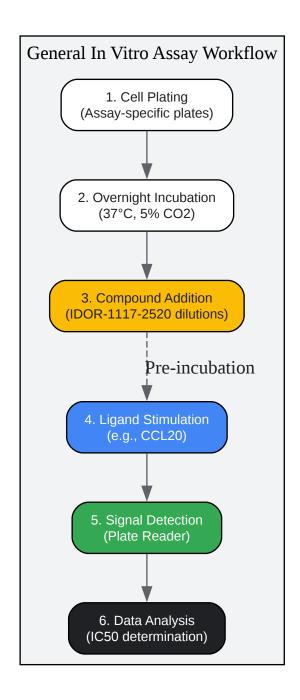
Signaling Pathway and Mechanism of Action

IDOR-1117-2520 acts as an insurmountable antagonist at the CCR6 receptor, a G-protein coupled receptor (GPCR).[4][5][6] In pathological states like psoriasis, the chemokine CCL20 is upregulated in inflamed tissues. CCL20 binds to CCR6 on the surface of immune cells, particularly Th17 cells, initiating a signaling cascade.[1] This cascade leads to chemotaxis, the directed migration of these cells to the site of inflammation, perpetuating the inflammatory response through the release of cytokines such as IL-17 and IL-23.[1] **IDOR-1117-2520** blocks the binding of CCL20 to CCR6, thereby inhibiting downstream signaling events like calcium mobilization and β-arrestin recruitment, and ultimately preventing the migration of pathogenic immune cells.[2][3]









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